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Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a

revolutionary gene-editing tool that allows for precise modification of the genome in a variety of

cell types, including the widely used Human Embryonic Kidney 293 (HEK293) cell line.[1][2][3]

HEK293 cells are a popular choice for CRISPR-Cas9 studies due to their high transfection

efficiency and ease of culture.[4] This document provides a detailed protocol for the

transfection of CRISPR-Cas9 plasmids into HEK293 cells, covering cell culture, transfection,

and post-transfection analysis.

Principle of CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system utilizes a Cas9 nuclease guided by a single-guide RNA (sgRNA) to

a specific target DNA sequence.[1] The Cas9 protein induces a double-strand break (DSB) at

the target site.[1] The cell's natural DNA repair mechanisms, primarily Non-Homologous End

Joining (NHEJ) and Homology Directed Repair (HDR), then repair the break.[1][5] NHEJ is an

error-prone process that can result in insertions or deletions (indels), leading to gene knockout.

[1] HDR can be utilized to insert a specific DNA template, allowing for precise gene editing.[6]
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The overall workflow for CRISPR-Cas9 plasmid transfection in HEK293 cells involves several

key stages: preparation of cells and plasmids, transfection of the plasmids into the cells, and

subsequent analysis to confirm successful gene editing.
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Caption: A high-level overview of the experimental workflow for CRISPR-Cas9 plasmid

transfection in HEK293 cells.

Detailed Protocols
HEK293 Cell Culture and Maintenance
Successful transfection starts with healthy, actively dividing cells.

Materials:

HEK293 or HEK293T cells

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose[4][7]

10% Fetal Bovine Serum (FBS)[4]

1% Penicillin-Streptomycin (optional)

Phosphate-Buffered Saline (PBS)

0.25% Trypsin-EDTA[8]
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T-75 or T-175 culture flasks

6-well or 24-well plates

Protocol:

Culture Conditions: Maintain HEK293 cells in a humidified incubator at 37°C with 5% CO2.[4]

[9]

Media Changes: Change the culture medium every 2-3 days.[4]

Passaging: When cells reach 80-90% confluency, passage them.[4][10]

Aspirate the old medium and wash the cell monolayer once with PBS.[4]

Add 1-2 mL of 0.25% Trypsin-EDTA to a T-75 flask and incubate for 1-2 minutes at 37°C

until cells detach.[8]

Neutralize the trypsin with 5-10 mL of complete culture medium.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Split the cells at a ratio of 1:3 to 1:6 into new flasks containing pre-warmed complete

medium.[4]

Cell Seeding for Transfection: The day before transfection, seed the cells in 6-well or 24-well

plates to reach 60-80% confluency on the day of transfection.[2]

CRISPR-Cas9 Plasmid Transfection
This protocol is optimized for a single well of a 6-well plate using a lipid-based transfection

reagent like Lipofectamine 2000.

Materials:

HEK293 cells at 60-80% confluency in a 6-well plate

Cas9 expression plasmid
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sgRNA expression plasmid

Lipid-based transfection reagent (e.g., Lipofectamine 2000, Lipofectamine 3000, or similar)

[11][12]

Serum-free medium (e.g., Opti-MEM)[9]

Protocol:

Plasmid Preparation: In a microcentrifuge tube (Tube A), dilute 1 µg of Cas9 plasmid and 1

µg of sgRNA plasmid in 50 µL of Opti-MEM.[9] Mix gently.

Transfection Reagent Preparation: In a separate microcentrifuge tube (Tube B), dilute 5 µL of

Lipofectamine 2000 in 50 µL of Opti-MEM.[9] Mix gently and incubate for 5 minutes at room

temperature.[9]

Complex Formation: Combine the contents of Tube A and Tube B. Mix gently by flicking the

tube and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes

to form.[9]

Transfection: Add the 100 µL of the DNA-lipid complex mixture dropwise to the well

containing the HEK293 cells.[9] Gently rock the plate to ensure even distribution.

Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.[13] After 24 hours, the

medium can be replaced with fresh, pre-warmed complete culture medium to reduce toxicity

from the transfection reagent.[9]

Post-Transfection Selection (Optional)
For the generation of stable cell lines, a selection step is required. This protocol assumes the

Cas9 or sgRNA plasmid contains a puromycin resistance gene.

Materials:

Transfected HEK293 cells

Complete culture medium
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Puromycin dihydrochloride

Protocol:

Determine Optimal Puromycin Concentration: Before starting the selection, perform a kill

curve to determine the lowest concentration of puromycin that kills all non-transfected

HEK293 cells within 3-7 days.[14][15] For HEK293 cells, this is typically in the range of 1-4

µg/mL.[14]

Selection: 48-72 hours post-transfection, aspirate the medium and replace it with fresh

complete culture medium containing the predetermined optimal concentration of puromycin.

[16][17]

Maintenance of Selection: Replace the selective medium every 2-3 days.[13] Continue the

selection for at least 7 days until all non-resistant cells have died and stable colonies of

resistant cells are visible.

Expansion: Once stable colonies have formed, they can be isolated and expanded for further

analysis.

Quantitative Data Summary
The efficiency of CRISPR-Cas9 gene editing can be influenced by various factors, including the

transfection method, the specific sgRNA sequence, and the target gene.
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Parameter Value/Range Cell Line Notes Source

Transfection

Efficiency
~60% HEK293

Measured by the

rate of DsRED2-

positive cells

after 2 cycles of

FACS sorting.

[18]

Gene Editing

Efficiency
4.27% to 45.70% HEK293T

Dose-dependent

on the amount of

plasmid DNA

used (100-1000

ng). Measured

using a

fluorescence

reporter system.

[5]

Puromycin

Concentration
1-4 µg/mL HEK293

Optimal

concentration

should be

determined

empirically with a

kill curve.

[14]

Cell Seeding

Density (24-well

plate)

1 x 10^5

cells/well
HEK293T

For transfection

at 60-80%

confluency.

[2]

Cell Seeding

Density (6-well

plate)

1.5 x 10^5 - 2.5 x

10^5 cells/well
HEK293

For transfection

at 40-80%

confluency.

[16]

Mechanism of Action and Cellular Uptake
The transfection process introduces the CRISPR-Cas9 plasmids into the HEK293 cells, leading

to gene editing.
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Caption: The mechanism of CRISPR-Cas9 gene editing following plasmid transfection in

HEK293 cells.
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Issue Possible Cause Suggested Solution

Low Transfection Efficiency Suboptimal cell confluency.

Ensure cells are 60-80%

confluent at the time of

transfection.[2]

Poor plasmid DNA quality.
Use high-purity, endotoxin-free

plasmid DNA.

Incorrect reagent-to-DNA ratio.

Optimize the ratio of

transfection reagent to plasmid

DNA.

High Cell Death Transfection reagent toxicity.

Reduce the amount of

transfection reagent or change

the medium 4-6 hours post-

transfection.[9]

High concentration of selection

antibiotic.

Perform a kill curve to

determine the optimal

concentration of the selection

agent.[15]

No or Low Gene Editing Inefficient sgRNA design.

Design and test multiple

sgRNAs for your target gene.

Ensure the sgRNA has a GC

content of 40-60%.[12]

Low expression of Cas9 or

sgRNA.

Verify plasmid integrity and

consider using a stronger

promoter.

Inefficient DNA repair.

The efficiency of HDR is

generally lower than NHEJ.

Consider strategies to

enhance HDR if precise editing

is required.
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This protocol provides a comprehensive guide for the successful transfection of CRISPR-Cas9

plasmids into HEK293 cells. By following these procedures and optimizing conditions for your

specific experimental setup, you can achieve efficient gene editing for a wide range of research

and drug development applications. Regular monitoring of cell health and validation of gene

editing outcomes are crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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